molecular formula C7H16ClNO B12276926 3-(Methylamino)cyclohexan-1-ol hydrochloride

3-(Methylamino)cyclohexan-1-ol hydrochloride

Cat. No.: B12276926
M. Wt: 165.66 g/mol
InChI Key: ZQRLUNHNWJYPLG-UHFFFAOYSA-N
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Description

3-(Methylamino)cyclohexan-1-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.7 g/mol. It is a cyclic amine and is known for its use as a sympathomimetic drug. The compound is a mixture of diastereomers and is often used in various scientific research applications due to its unique properties.

Preparation Methods

The synthesis of 3-(Methylamino)cyclohexan-1-ol hydrochloride involves several steps. One common method includes the reaction of cyclohexanone with methylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the hydrochloride salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-(Methylamino)cyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: It can be reduced to form secondary amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3-(Methylamino)cyclohexan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on biological systems, particularly its role as a sympathomimetic agent.

    Medicine: It is investigated for potential therapeutic uses, including its effects on the cardiovascular system.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methylamino)cyclohexan-1-ol hydrochloride involves its interaction with adrenergic receptors in the body. As a sympathomimetic agent, it mimics the effects of endogenous catecholamines like adrenaline and noradrenaline. This interaction leads to the activation of specific molecular pathways, resulting in increased heart rate, vasoconstriction, and other physiological effects.

Comparison with Similar Compounds

3-(Methylamino)cyclohexan-1-ol hydrochloride can be compared with other similar compounds such as:

    Methoxamine hydrochloride: Another sympathomimetic drug with similar effects but different chemical structure.

    Phenylephrine hydrochloride: A compound with similar adrenergic receptor activity but different pharmacokinetic properties.

    Ephedrine hydrochloride: A well-known sympathomimetic agent with broader applications in medicine. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties and makes it suitable for specialized research applications.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

3-(methylamino)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h6-9H,2-5H2,1H3;1H

InChI Key

ZQRLUNHNWJYPLG-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC(C1)O.Cl

Origin of Product

United States

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